molecular formula C17H20N2O4S B5580234 Ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B5580234
M. Wt: 348.4 g/mol
InChI Key: PGFZHGIAELPCQP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

Ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps. The process begins with the preparation of the thiazole ring, which is a common heterocyclic structure in organic chemistry. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

The next step involves the introduction of the ethylphenoxy group. This can be achieved through a nucleophilic substitution reaction where the ethylphenoxy group is attached to the thiazole ring. The final step is the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors in biological systems, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-[[2-(2-ethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-12-7-5-6-8-14(12)23-10-15(20)19-17-18-13(11-24-17)9-16(21)22-4-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFZHGIAELPCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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